BenchChemオンラインストアへようこそ!

FNDR-20123 free base

Malaria Epigenetics Enzymology

N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide, also designated FNDR-20123 or PAT-1102, is a synthetic triazole-linked N-hydroxybenzamide derivative that functions as a histone deacetylase (HDAC) inhibitor. It was identified as the most potent antimalarial candidate from a screen of 180 HDAC inhibitors and has been characterized as a first-in-class, orally active agent with demonstrated efficacy against multiple life-cycle stages of Plasmodium falciparum, including asexual blood stages and transmission-competent gametocytes.

Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
Cat. No. B11936684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFNDR-20123 free base
Molecular FormulaC21H23N5O2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)C3=CN(N=N3)CC4=CC=C(C=C4)C(=O)NO
InChIInChI=1S/C21H23N5O2/c27-21(23-28)19-9-5-17(6-10-19)14-26-15-20(22-24-26)18-7-3-16(4-8-18)13-25-11-1-2-12-25/h3-10,15,28H,1-2,11-14H2,(H,23,27)
InChIKeyMTAWGBVDXCFYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide (FNDR-20123): A First-in-Class, Orally Active Antimalarial HDAC Inhibitor


N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide, also designated FNDR-20123 or PAT-1102, is a synthetic triazole-linked N-hydroxybenzamide derivative that functions as a histone deacetylase (HDAC) inhibitor. It was identified as the most potent antimalarial candidate from a screen of 180 HDAC inhibitors and has been characterized as a first-in-class, orally active agent with demonstrated efficacy against multiple life-cycle stages of Plasmodium falciparum, including asexual blood stages and transmission-competent gametocytes [1].

Why Broad-Spectrum HDAC Inhibitors or Other Antimalarial Chemotypes Cannot Substitute for FNDR-20123


Generic substitution among antimalarial HDAC inhibitors is highly inadvisable due to the profound divergence in isoform selectivity, stage-specific activity, and pharmacokinetic (PK) profiles. Most clinically used HDAC inhibitors, such as SAHA (vorinostat), exhibit broad-spectrum inhibition with limited antimalarial potency and significant human cytotoxicity, while many experimental hydroxamates suffer from poor oral bioavailability or rapid metabolic clearance. FNDR-20123 distinguishes itself through a unique combination of low-nanomolar activity against Plasmodium HDAC, sustained multi-stage parasite killing (asexual and gametocyte stages), and a favorable ADME-PK profile that includes high microsomal stability (>75% remaining after 2 h), low plasma protein binding (57%), and a lack of CYP and hERG liabilities—attributes that are not collectively present in any other compound within this chemical class [1].

Quantitative Differentiation of FNDR-20123 from Comparator Antimalarials and HDAC Inhibitors


FNDR-20123 Exhibits Superior Potency Against Plasmodium HDAC Relative to Broad-Spectrum Clinical HDAC Inhibitors

FNDR-20123 inhibits Plasmodium HDAC with an IC50 of 31 nM, a value that is at least 10-fold more potent than the clinically approved HDAC inhibitor SAHA (vorinostat), which displays an IC50 of 310 nM against Plasmodium falciparum in parallel ex vivo assays. Additionally, FNDR-20123 exhibits potent inhibition of human HDAC isoforms (IC50 of 3 nM), with a selectivity profile that differs markedly from SAHA, particularly with respect to HDAC3 (FNDR-20123 IC50 = 2 nM; SAHA IC50 = 869 nM) [1][2][3].

Malaria Epigenetics Enzymology

FNDR-20123 Demonstrates Faster Parasite Killing Kinetics than Atovaquone and Comparable Efficacy to Pyrimethamine

In a head-to-head comparison of parasite killing kinetics, FNDR-20123 exhibited a killing profile that was superior to atovaquone and comparable to pyrimethamine, two frontline antimalarial agents. This indicates that FNDR-20123 can achieve rapid parasite clearance, a desirable attribute for reducing the risk of recrudescence and limiting the emergence of drug resistance [1].

Malaria Pharmacodynamics Drug Development

FNDR-20123 Is Efficacious Against Both Drug-Sensitive and Multidrug-Resistant (MDR) P. falciparum Strains with No Evidence of Cross-Resistance

FNDR-20123 displayed nearly identical IC50 values for the growth inhibition of drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum, with IC50 values of 42 nM and 41 nM, respectively. This contrasts with many existing antimalarials, where MDR strains exhibit significantly reduced susceptibility. The data indicate that FNDR-20123 is not subject to the same cross-resistance mechanisms that compromise current therapies [1].

Malaria Drug Resistance Antimicrobial

FNDR-20123 Is Active Against Transmission-Stage Gametocytes, a Feature Lacking in Most Clinical Antimalarials

FNDR-20123 exhibits potent activity against male gametocytes (IC50 = 190 nM), the sexual stage of P. falciparum responsible for transmission to the mosquito vector. In contrast, many standard antimalarials (e.g., chloroquine, artemisinin derivatives) show little to no gametocytocidal activity at clinically relevant concentrations. Female gametocytes were less sensitive (IC50 > 5 µM) [1].

Malaria Transmission Blocking Gametocytocidal

FNDR-20123 Possesses a Favorable Preclinical Safety and ADME-PK Profile Relative to Other HDAC Inhibitor Chemotypes

FNDR-20123 demonstrates high metabolic stability (>75% remaining after 2-hour incubation in human, mouse, and rat liver microsomes), low plasma protein binding (57% in humans), and no significant inhibition of major CYP isoforms (IC50 > 25 µM) or the hERG channel (IC50 > 100 µM). In rats, oral administration at 100 mg/kg yielded a Cmax of 1.1 µM and a half-life (T1/2) of 5.5 hours, with no signs of toxicity in a 14-day repeat-dose study. This profile is notably more favorable than that of many hydroxamate-based HDAC inhibitors, which often suffer from poor oral bioavailability, extensive metabolism, and off-target toxicities [1].

Pharmacokinetics Toxicology Drug Metabolism

FNDR-20123 Demonstrates In Vivo Efficacy in a Preclinical Mouse Model of P. falciparum Malaria

In a P. falciparum-infected NOD-scid IL2Rγnull (NSG) mouse model, oral and subcutaneous administration of FNDR-20123 resulted in a significant reduction in parasitemia. This confirms that the favorable in vitro potency and PK properties translate into meaningful antiparasitic activity in a living system. In contrast, many HDAC inhibitors with potent in vitro activity fail to demonstrate efficacy in vivo due to poor exposure or rapid clearance [1].

Malaria In Vivo Efficacy Drug Development

Recommended Scientific and Industrial Applications for FNDR-20123 Based on Quantitative Evidence


Lead Optimization and SAR Studies for Next-Generation Antimalarial HDAC Inhibitors

Given its well-characterized potency (IC50 = 31 nM vs. Plasmodium HDAC), multi-stage activity (asexual IC50 = 42 nM; gametocyte IC50 = 190 nM), and favorable PK profile (oral Cmax = 1.1 µM, T1/2 = 5.5 h), FNDR-20123 serves as an ideal benchmark compound for structure-activity relationship (SAR) campaigns. Researchers can use FNDR-20123 as a positive control and reference standard when evaluating new triazole-linked N-hydroxybenzamide analogs, ensuring that new chemical entities meet or exceed this validated performance baseline [1].

Mechanistic Studies of HDAC Inhibition in Malaria Parasite Biology

FNDR-20123 is a potent and selective tool compound for dissecting the role of histone deacetylases in P. falciparum. Its activity against multiple HDAC isoforms (HDAC1, 2, 3, 6, 8) and class III sirtuins, combined with its lack of cytotoxicity (negligible effects on HepG-2 and THP-1 cells), makes it suitable for probing the parasite's epigenetic regulation, cell cycle control, and stage differentiation without confounding host-cell toxicity [1].

Preclinical Development of Transmission-Blocking Antimalarial Combinations

The unique gametocytocidal activity of FNDR-20123 (IC50 = 190 nM for male gametocytes) positions it as a valuable component in combination therapies aimed at blocking malaria transmission. Its demonstrated in vivo efficacy in a P. falciparum mouse model, coupled with a clean safety pharmacology profile (no hERG or CYP liabilities), supports its use in preclinical studies designed to evaluate partner drugs and optimize dosing regimens for transmission reduction [1].

Reference Standard for In Vitro and In Vivo Antimalarial Assay Validation

Due to its consistent and reproducible activity across drug-sensitive and MDR strains (IC50 ~42 nM), FNDR-20123 can be employed as a calibration standard for high-throughput antimalarial screening assays. Its robust performance in both biochemical (HDAC inhibition) and cellular (parasite growth) assays provides a reliable benchmark for quality control and inter-laboratory data comparison in malaria drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FNDR-20123 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.